molecular formula C13H11N3O3 B5872386 3-methyl-4-nitro-N-pyridin-2-ylbenzamide

3-methyl-4-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B5872386
M. Wt: 257.24 g/mol
InChI Key: ZSYCLZRMNVOJBL-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-pyridin-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide typically involves the nitration of 3-methyl-N-pyridin-2-ylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3-methyl-4-nitro-N-pyridin-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-4-methyl-N-(phenylmethyl)-N-pyridin-2-ylbenzamide
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

3-methyl-4-nitro-N-pyridin-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the pyridinyl group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

3-methyl-4-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-8-10(5-6-11(9)16(18)19)13(17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYCLZRMNVOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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